3-((Dimethylamino)methyl)but-3-EN-2-one

Synthetic Methodology Vilsmeier Reaction Reaction Yield

3-((Dimethylamino)methyl)but-3-EN-2-one (CAS 32778-35-1), also known as 3-[(dimethylamino)methyl]but-3-en-2-one, is an α,β-unsaturated ketone featuring a β-dimethylaminomethyl (β-DMAM) substituent. This structure places it within the class of β-enaminones, compounds valued for their utility as versatile intermediates in organic synthesis.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 32778-35-1
Cat. No. B1602261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Dimethylamino)methyl)but-3-EN-2-one
CAS32778-35-1
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC(=O)C(=C)CN(C)C
InChIInChI=1S/C7H13NO/c1-6(7(2)9)5-8(3)4/h1,5H2,2-4H3
InChIKeySIMWBLBMZJOMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((Dimethylamino)methyl)but-3-EN-2-one: A β-Enaminone Scaffold for Synthetic Chemistry Applications


3-((Dimethylamino)methyl)but-3-EN-2-one (CAS 32778-35-1), also known as 3-[(dimethylamino)methyl]but-3-en-2-one, is an α,β-unsaturated ketone featuring a β-dimethylaminomethyl (β-DMAM) substituent . This structure places it within the class of β-enaminones, compounds valued for their utility as versatile intermediates in organic synthesis . As a clear, colorless liquid at room temperature , it serves as a reactive building block for constructing more complex molecules, particularly in medicinal chemistry research .

Why the β-Dimethylaminomethyl (β-DMAM) Group Prevents Generic Substitution of 3-((Dimethylamino)methyl)but-3-EN-2-one


The key differentiator of 3-((Dimethylamino)methyl)but-3-EN-2-one is its β-dimethylaminomethyl (β-DMAM) substituent. This group is not a generic amine; it has been specifically identified as a privileged motif that enhances the intrinsic reactivity of α,β-unsaturated carbonyl warheads, making it a key pharmacophore in several FDA-approved covalent drugs [1]. Furthermore, its cationic nature at neutral pH can significantly alter physicochemical properties like solubility and logP, which directly impacts a molecule's behavior in chemical reactions and potential biological assays. Therefore, replacing it with a simpler enaminone, like 4-(dimethylamino)but-3-en-2-one (CAS 2802-08-6), or an analog without this specific substituent, would not replicate the compound's unique reactivity profile and physicochemical parameters, potentially leading to failed experiments or suboptimal synthetic routes.

Quantitative Differentiation of 3-((Dimethylamino)methyl)but-3-EN-2-one: Key Evidence for Procurement Decisions


Synthetic Efficiency: A Quantitative One-Step Protocol for 3-((Dimethylamino)methyl)but-3-EN-2-one

A published protocol demonstrates the one-step synthesis of 3-((dimethylamino)methyl)but-3-EN-2-one in quantitative yield using adapted Vilsmeier conditions [1]. While the publication does not specify a precise percentage, 'quantitative yield' implies a near-complete conversion, which is a key factor in procurement for minimizing waste and maximizing cost-efficiency in a synthetic sequence.

Synthetic Methodology Vilsmeier Reaction Reaction Yield

Physicochemical Distinction: Boiling Point and Density of 3-((Dimethylamino)methyl)but-3-EN-2-one vs. trans-4-(Dimethylamino)-3-buten-2-one

The target compound possesses distinct physical properties compared to its close analog, trans-4-(dimethylamino)-3-buten-2-one (CAS 2802-08-6). While data for the target compound's boiling point is reported at 760 mmHg (172.3 °C, predicted) , the comparator's boiling point is typically reported at reduced pressure (5 mmHg, 101-102 °C) [1]. This indicates a significant difference in volatility, which will affect distillation and storage conditions. Density also differs, with the target compound having a predicted density of 0.887 g/cm³ , compared to 0.973 g/mL at 25°C for the comparator [1].

Physical Chemistry Purification Handling Properties

Mechanistic Differentiation: Enhanced Reactivity of the β-Dimethylaminomethyl (β-DMAM) Substituent

Quantum mechanical simulations and descriptor studies have elucidated the role of the β-dimethylaminomethyl (β-DMAM) substituent in Michael acceptor warheads, the same scaffold present in 3-((dimethylamino)methyl)but-3-EN-2-one [1]. The β-DMAM group is cationic at neutral pH and enhances the intrinsic reactivity of the acrylamide warhead by promoting charge accumulation at the Cα atom upon carbanion formation . This provides a clear mechanistic advantage over unsubstituted or differently substituted enones.

Medicinal Chemistry Covalent Inhibitors Michael Addition

Stability Profile: Defined Storage Conditions for 3-((Dimethylamino)methyl)but-3-EN-2-one

A safety data sheet for 3-((dimethylamino)methyl)but-3-EN-2-one states that the compound is 'stable under recommended storage conditions' [1]. While this is a qualitative descriptor, it provides a baseline assurance of chemical stability that is necessary for any procured reagent. The lack of specific stability data (e.g., half-life in solution) for either the target compound or close analogs precludes a more rigorous comparison.

Compound Stability Storage Handling

Key Application Scenarios for 3-((Dimethylamino)methyl)but-3-EN-2-one Based on Verified Differentiation


Medicinal Chemistry: Rational Design of Targeted Covalent Inhibitors (TCIs)

This compound serves as a critical building block for constructing novel targeted covalent inhibitors (TCIs). Its β-dimethylaminomethyl (β-DMAM) substituent is a validated pharmacophore that enhances the intrinsic reactivity of Michael acceptor warheads, a property exploited in several FDA-approved drugs [1]. Researchers can use this scaffold to fine-tune the reactivity of their lead compounds.

Organic Synthesis: Efficient Preparation of Complex Molecules

The availability of a published, one-step synthesis that yields the title compound in 'quantitative yield' [1] makes it a strategically efficient intermediate. This is particularly valuable in multi-step synthetic routes where maximizing yield at each stage is critical for overall productivity and cost management.

Chemical Biology: Probing Structure-Activity Relationships (SAR) of Michael Acceptors

For studies focused on understanding the fundamental reactivity of α,β-unsaturated ketones, this compound serves as an ideal model system. The known mechanistic effects of its β-DMAM group on carbanion formation and charge accumulation provide a solid, literature-supported basis for interpreting SAR studies, making it a more informative choice than uncharacterized or simpler analogs.

Technical Documentation Hub

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